1-Nitrocyclopentane-1-carbonitrile
Description
Properties
CAS No. |
84065-80-5 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-nitrocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H8N2O2/c7-5-6(8(9)10)3-1-2-4-6/h1-4H2 |
InChI Key |
OWEWIKNIHIRNLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 Nitrocyclopentane 1 Carbonitrile
Reactivity Profiles of the α-Nitro Nitrile Moiety
The geminal arrangement of a nitro group and a nitrile group on the cyclopentane (B165970) ring gives rise to distinct and often competing reactivities at the α-carbon and within the functional groups themselves.
Nucleophilic Reactivity of the α-Carbon
The carbon atom bearing both the nitro and nitrile groups (the α-carbon) is rendered significantly acidic. This is due to the potent electron-withdrawing nature of both the nitro (-NO₂) and nitrile (-CN) groups. The nitro group, in particular, can stabilize a negative charge on the adjacent carbon through resonance, forming a nitronate ion. acs.org This increased acidity facilitates the deprotonation of the α-hydrogen by a base, generating a stabilized carbanion. acs.org
This carbanion, or more accurately, the nitronate, is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For instance, it can undergo Michael additions to α,β-unsaturated carbonyl compounds and similar electron-deficient alkenes. wikipedia.org It can also react with aldehydes in a Henry-type (nitro-aldol) reaction to form β-nitro alcohols. wikipedia.org Furthermore, alkylation of this nucleophilic center with alkyl halides can introduce new substituents at the α-position.
Table 1: General Nucleophilic Reactions of α-Nitroalkanes
| Reaction Type | Reactant | Product |
|---|---|---|
| Michael Addition | α,β-Unsaturated Ketone | γ-Nitro Ketone |
| Henry Reaction | Aldehyde | β-Nitro Alcohol |
Electrophilic Characteristics and Transformations of the Nitrile Group
The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. This allows for nucleophilic attack at this site.
One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically requiring heat. epa.gov The reaction proceeds through an amide intermediate. epa.gov
Reduction of the nitrile group is another important transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine. epa.gov
Furthermore, the electrophilic carbon of the nitrile can be attacked by organometallic reagents such as Grignard reagents. This initially forms an imine salt, which upon aqueous workup, hydrolyzes to a ketone. epa.gov
Table 2: General Transformations of the Nitrile Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Acidic Hydrolysis | H₃O⁺, Heat | Carboxylic Acid |
| Basic Hydrolysis | 1. NaOH, Heat; 2. H₃O⁺ | Carboxylic Acid |
| Reduction | 1. LiAlH₄ (excess); 2. H₂O | Primary Amine |
This table illustrates general reactions of nitriles. The reactivity of 1-Nitrocyclopentane-1-carbonitrile is expected to follow these patterns, but may be influenced by the adjacent nitro group.
Transformations Involving the Nitro Group
The nitro group itself is susceptible to a variety of chemical transformations, the most common of which is reduction . The nitro group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic solution (e.g., Sn, Fe in HCl). This transformation is fundamental in synthetic organic chemistry. digitellinc.com
The nitro group can also be converted into a carbonyl group via the Nef reaction . This involves the formation of the nitronate salt followed by treatment with strong acid. For a secondary nitro compound like this compound, the Nef reaction would be expected to yield a ketone.
Additionally, under certain conditions, primary and secondary nitroalkanes can be dehydrated to form nitrile oxides, which are useful intermediates in 1,3-dipolar cycloaddition reactions. chemtube3d.com
Intramolecular Cyclopentane Ring Reactivity and Dynamics
The presence of two strongly electron-withdrawing groups on the cyclopentane ring can influence its stability and predispose it to certain intramolecular reactions. The inherent ring strain of the cyclopentane system, although less severe than in cyclopropane (B1198618) or cyclobutane (B1203170), can be a driving force for reactions that lead to more stable structures. chemtube3d.com
Ring-Opening and Fragmentation Reactions
Thermal or photochemical conditions could potentially induce fragmentation. For instance, upon excitation, cleavage of a C-C bond within the ring could occur. The presence of the nitro group might facilitate certain photochemical reactions, as seen in other nitroalkanes where irradiation can lead to hydrogen abstraction and subsequent cyclization or fragmentation. rsc.org
Mass spectrometry provides insights into the fragmentation patterns of molecules under high energy conditions. For aliphatic nitro compounds, fragmentation is often extensive, with the molecular ion peak being weak or absent. youtube.com Common fragmentation pathways for nitriles include the loss of a hydrogen atom or cleavage of the bond alpha to the cyano group. acs.org For this compound, one could anticipate fragmentation pathways involving the loss of the nitro group (as NO₂), the nitrile group (as HCN or CN radical), or cleavage of the cyclopentane ring.
Ring Expansion and Contraction Pathways
Ring expansion and contraction reactions are common in cyclic systems, often driven by the relief of ring strain or the formation of a more stable carbocation intermediate. uni-rostock.debaranlab.org
A hypothetical ring expansion of the cyclopentane ring in this compound to a cyclohexane (B81311) derivative could be envisioned, for example, through a Tiffeneau-Demjanov type rearrangement. This would require prior transformation of the functional groups to facilitate the rearrangement, for instance, reduction of the nitro group to an amine, which could then be diazotized to form a carbocation adjacent to the ring, initiating the expansion.
Conversely, ring contraction to a cyclobutane derivative is also a theoretical possibility, for instance, via a Favorskii-type rearrangement if the molecule were to be converted to an α-haloketone derivative. Another possibility for ring contraction in cyclic ketones is the Wolff rearrangement of an α-diazoketone, which proceeds via a ketene (B1206846) intermediate. rsc.org
It is crucial to emphasize that these ring expansion and contraction pathways are speculative for this compound itself and are based on known reactions of other cyclic systems. The specific substitution pattern with both a nitro and a nitrile group would undoubtedly have a significant, and likely complex, influence on the feasibility and outcome of such rearrangements.
Functionalization and Derivatization at Non-Geminal Positions on the Cyclopentane Core
While the primary reactivity of this compound is centered around the α-carbon, functionalization of the other carbon atoms (non-geminal positions) of the cyclopentane ring is a key aspect of its synthetic utility. Such transformations would allow for the creation of polysubstituted cyclopentane derivatives, which are valuable scaffolds in medicinal chemistry. Methodologies for these transformations can be inferred from established C-H functionalization techniques on similar cyclic systems.
Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of otherwise inert C-H bonds. nih.govyoutube.com For a molecule like this compound, this could involve the use of palladium, rhodium, or ruthenium catalysts. rsc.org These metals can selectively activate C-H bonds, enabling the introduction of new functional groups such as aryl, alkyl, or heteroatom-containing moieties. The regioselectivity of such reactions would be influenced by the electronic and steric environment of the cyclopentane ring. For instance, C-H bonds at the β-position to the nitro-cyano carbon might be electronically activated for certain types of reactions.
Organocatalysis also presents viable pathways for the functionalization of the cyclopentane core. researchgate.netacs.org Chiral organocatalysts can facilitate asymmetric transformations, leading to enantiomerically enriched products. For example, tandem reactions, such as a conjugate addition followed by an intramolecular alkylation, have been used to construct functionalized cyclopentanes. researchgate.netacs.org While not directly demonstrated on this compound, analogous systems suggest that the presence of the electron-withdrawing groups could influence the reactivity of precursors in organocatalytic cyclization or functionalization reactions.
Below is a table summarizing potential C-H functionalization reactions applicable to the cyclopentane core, based on analogous systems.
| Reaction Type | Catalyst/Reagent | Potential Product | Reference |
| C-H Arylation | Pd(OAc)₂ / Ligand | Aryl-substituted cyclopentane | nih.gov |
| C-H Olefination | [RhCp*Cl₂]₂ | Alkenyl-substituted cyclopentane | researchgate.net |
| Intramolecular Alkylation | Sc(OTf)₃ | Fused or spirocyclic systems | nih.gov |
| Organocatalytic Michael Addition | Chiral Amine | Functionalized cyclopentane | researchgate.net |
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms underlying the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes. The reactivity can be broadly categorized into radical, ionic, and catalyzed pathways.
Radical Reaction Pathways and Intermediates
Radical reactions involving this compound can be initiated through various means, including the use of radical initiators or photolysis. The nitro group itself can participate in radical processes. For instance, under appropriate conditions, the C-N bond can undergo homolytic cleavage, though this typically requires significant energy.
A more common radical pathway involves the abstraction of a hydrogen atom from the cyclopentane ring to form a cyclopentyl radical. The stability of this radical intermediate would depend on its position relative to the electron-withdrawing groups. A radical at the β-position could exhibit some degree of stabilization. Once formed, this radical can undergo a variety of transformations, such as addition to alkenes or alkynes, or trapping by radical scavengers.
The cyano group can also act as a radical acceptor in cascade reactions, providing a pathway for the construction of more complex cyclic and heterocyclic structures.
Ionic Reaction Mechanisms (e.g., Carbanionic, Carbocationic Intermediates)
The most prominent ionic reactivity of this compound involves the formation of a carbanion (a nitronate) at the α-carbon. The geminal nitro and cyano groups significantly increase the acidity of the α-hydrogen (if present on a precursor) or stabilize a carbanion formed at this position. This nitronate is a versatile nucleophile that can react with a wide range of electrophiles.
While carbanionic chemistry dominates at the α-position, carbocationic intermediates could be generated at other positions on the cyclopentane ring, particularly under strongly acidic conditions or through the departure of a leaving group. For example, intramolecular alkylation of unsaturated β-ketoesters catalyzed by a Lewis acid like scandium(III) triflate proceeds through a carbocationic intermediate, leading to the formation of functionalized cyclopentanes. nih.gov A similar mechanistic pathway could be envisioned for derivatives of this compound.
The table below outlines the key ionic intermediates and their potential subsequent reactions.
| Ionic Intermediate | Formation Condition | Subsequent Reaction | Potential Product |
| α-Carbanion (Nitronate) | Base | Reaction with electrophiles | α-Functionalized derivatives |
| Cyclopentyl Carbocation | Strong Acid / Leaving Group | Nucleophilic attack / Elimination | Substituted/Unsaturated cyclopentanes |
Exploration of Organocatalytic and Metal-Catalyzed Reaction Mechanisms
Asymmetric organocatalysis offers a powerful tool for the enantioselective functionalization of molecules like this compound. The mechanism of such reactions typically involves the formation of a transient chiral intermediate. For example, a chiral secondary amine catalyst can react with a carbonyl compound to form a chiral enamine or iminium ion. acs.org In the context of functionalizing the cyclopentane ring, an organocatalyst could activate a tethered electrophile or nucleophile, facilitating an intramolecular cyclization or addition reaction with high stereocontrol. researchgate.net
Metal-catalyzed reactions often proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps. For C-H functionalization of the cyclopentane ring, a palladium(0) catalyst might undergo oxidative addition into a C-X bond (where X is a halide) on a derivative, or a palladium(II) catalyst could effect C-H activation directly. nih.govyoutube.com The resulting organometallic intermediate can then react with a coupling partner before the catalyst is regenerated. The specific ligand coordinated to the metal center plays a crucial role in determining the reactivity and selectivity of these transformations.
Derivatization and Functionalization Strategies of 1 Nitrocyclopentane 1 Carbonitrile
Transformations of the Nitrile Functional Group
The nitrile group (-C≡N) is a valuable synthon in organic chemistry, capable of being converted into several other important functional groups, including carboxylic acids and amines.
The hydrolysis of nitriles is a fundamental and well-established method for the synthesis of carboxylic acids. stackexchange.comnih.govacs.orgnih.govyoutube.com This transformation can be achieved under either acidic or basic conditions, typically requiring heat.
Under acidic conditions, the nitrile is heated under reflux with an aqueous acid solution, such as hydrochloric acid or sulfuric acid. stackexchange.comnih.govyoutube.com The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. youtube.com
Acid-Catalyzed Hydrolysis: R-C≡N + 2 H₂O + H₃O⁺ → R-COOH + NH₄⁺
Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521). acs.orgnih.gov The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The initially formed imine anion is protonated by water, leading to an amide intermediate which is subsequently hydrolyzed under the basic conditions to yield a carboxylate salt. nih.gov To obtain the free carboxylic acid, the resulting solution must be acidified in a separate workup step. acs.orgnih.gov
Base-Catalyzed Hydrolysis:
R-C≡N + NaOH + H₂O → R-COONa + NH₃
R-COONa + H₃O⁺ → R-COOH + Na⁺
For 1-Nitrocyclopentane-1-carbonitrile, these methods would be expected to yield 1-nitrocyclopentane-1-carboxylic acid. Once formed, this carboxylic acid can be readily converted into a variety of derivatives, such as esters and amides, using standard esterification and amidation protocols. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification), while amide formation can be accomplished by treating the carboxylic acid with an amine, often using a coupling agent. nih.gov
| Transformation | Reagents and Conditions | Intermediate | Product |
| Acid Hydrolysis | Dilute H₂SO₄ or HCl, Heat (reflux) | Amide | Carboxylic Acid |
| Base Hydrolysis | Aqueous NaOH or KOH, Heat (reflux), then H₃O⁺ workup | Amide | Carboxylic Acid |
The reduction of the nitrile group provides a direct route to primary amines, a functional group of significant importance in medicinal chemistry and materials science. jeeadv.ac.in Several reducing agents can accomplish this transformation.
A powerful and common reagent for nitrile reduction is lithium aluminum hydride (LiAlH₄). rsc.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The hydride attacks the electrophilic carbon of the nitrile, and after a second hydride addition, a dianionic intermediate is formed, which is then protonated during the workup to yield the primary amine. rsc.org
Catalytic hydrogenation is another widely used and often more economical method. chemeurope.com This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemeurope.com Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum(IV) oxide (PtO₂). wikipedia.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to achieve high yields and selectivity. wikipedia.org
For this compound, the reduction of the nitrile group would lead to the formation of (1-nitrocyclopentyl)methanamine. It is important to note that imines are intermediates in the reduction of nitriles to amines, but they are generally not isolated as they are readily reduced further under the reaction conditions.
| Reducing Agent | Typical Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF), then H₂O workup | Primary Amine |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Ni, Pd/C, PtO₂) | Primary Amine |
| Sodium Borohydride (NaBH₄) | Often requires a catalyst (e.g., CoCl₂) and alcoholic solvent | Primary Amine |
| Diborane (B8814927) (B₂H₆) | THF solvent | Primary Amine |
The direct conversion of the tertiary nitro group in this compound to an imino group to form an α-imino nitrile is not a standard transformation documented in the surveyed literature. The synthesis of α-imino nitriles, which are precursors to α-amino nitriles, typically proceeds via other routes. For example, the Strecker synthesis involves the reaction of an aldehyde or ketone with an amine and a cyanide source, proceeding through an imine or iminium ion intermediate which is then attacked by cyanide. mdpi.commasterorganicchemistry.com Other methods include the oxidative cyanation of tertiary amines. mdpi.comresearchgate.net A plausible, though not directly reported, pathway to an α-imino nitrile from this compound might involve a multi-step sequence, potentially starting with the reduction of the nitro group to a different functionality that could then be converted to an imine. However, direct functionalization of the nitro group to an imine while retaining the nitrile is not a commonly reported strategy.
Modifications of the Nitro Functional Group
The nitro group (-NO₂) is a versatile functional group known for its strong electron-withdrawing nature and its ability to be transformed into various other functionalities, most notably amino and hydroxylamino groups.
The chemoselective reduction of a nitro group in the presence of a nitrile is a challenging but achievable transformation. The choice of reducing agent and conditions is critical to avoid the simultaneous reduction of the nitrile group.
Several methods have been developed for the selective reduction of aromatic nitro compounds to anilines in the presence of nitriles. stackexchange.com For instance, tin(II) chloride (SnCl₂) in an alcoholic solvent is a classic reagent known for its high chemoselectivity, leaving groups like nitriles, esters, and ketones unaffected. stackexchange.com Catalytic hydrogenation can also be tailored for selectivity. While many catalysts will reduce both groups, specific systems can favor the reduction of the nitro group. For example, low-valent nickel catalysts have shown excellent chemoselectivity in the transfer hydrogenation of nitro compounds in the presence of sensitive functional groups, including nitriles. researchgate.net Similarly, certain zirconium-based metal-organic frameworks supporting cobalt(II) complexes have been reported to catalyze the selective reduction of nitro compounds with high tolerance for nitrile groups. nih.gov
The reduction can also be controlled to stop at the hydroxylamine (B1172632) stage. This partial reduction is often achieved using milder reducing agents or by carefully controlling the reaction conditions. For example, the reduction of aliphatic nitro compounds with diborane can yield hydroxylamines. wikipedia.org Similarly, using zinc dust in the presence of ammonium chloride is a classic method for preparing hydroxylamines from nitro compounds. wikipedia.org
Applying these selective methods to this compound would be expected to yield 1-amino-cyclopentane-1-carbonitrile or 1-(hydroxylamino)cyclopentane-1-carbonitrile, respectively.
| Desired Product | Reagent/System | Selectivity Notes |
| Amino Group | SnCl₂ ⋅ 2H₂O in ethanol | High chemoselectivity for nitro group over nitrile. stackexchange.com |
| Amino Group | Ni(acac)₂ / PMHS | Effective for selective transfer hydrogenation. researchgate.net |
| Amino Group | Salim-UiO-Co MOF / PhSiH₃ | Zirconium MOF catalyst with high functional group tolerance. nih.gov |
| Hydroxylamino Group | Diborane (B₂H₆) | Can afford hydroxylamines from aliphatic nitro compounds. wikipedia.org |
| Hydroxylamino Group | Zinc (Zn) / NH₄Cl | Classic method for reduction to hydroxylamines. wikipedia.org |
Nitrile oxides are highly reactive 1,3-dipoles that are valuable intermediates in the synthesis of five-membered heterocyclic compounds, such as isoxazoles and isoxazolines, through [3+2] cycloaddition reactions. google.comwhiterose.ac.uk A common method for generating nitrile oxides is the dehydration of primary nitroalkanes. The Mukaiyama reaction, for example, uses a dehydrating agent like phenyl isocyanate in the presence of a catalytic amount of a base (e.g., triethylamine) to convert a primary nitroalkane into a nitrile oxide. vu.nl
Mukaiyama Dehydration: R-CH₂-NO₂ + Ph-N=C=O → [R-C≡N⁺-O⁻] + Ph-NH₂ + CO₂
However, this method and similar dehydration reactions require the presence of at least one α-proton on the carbon bearing the nitro group. Since this compound is a tertiary nitro compound (lacking an α-proton), the direct generation of a nitrile oxide via dehydration is not a feasible pathway.
Alternative methods for nitrile oxide generation, such as the dehydrohalogenation of α-halo oximes or the oxidation of aldoximes, start from different precursors and would not be a direct functionalization of this compound. mdpi.com Should a nitrile oxide be generated from a related precursor, it would readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield isoxazolines and isoxazoles, respectively. google.com
Denitration and Nitro-Group Displacement Reactions
The removal or substitution of the nitro group from the quaternary carbon of this compound represents a significant synthetic challenge, yet it opens pathways to diverse molecular scaffolds. Denitration reactions of tertiary nitroalkanes, while often requiring specific and potent reagents, can lead to the formation of cyclopentane (B165970) derivatives with different functionalities at the C1 position.
One of the most common methods for denitration is radical-mediated reduction, typically using tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This process involves the formation of a radical at the carbon center, which is then quenched by a hydrogen atom from the tin hydride, yielding 1-cyclopentane-1-carbonitrile.
Nucleophilic displacement of the nitro group in aliphatic systems is generally more complex than in aromatic compounds, where activation by other substituents facilitates the reaction. rsc.orgrsc.org In the case of this compound, the tertiary nature of the carbon atom and the presence of two electron-withdrawing groups create a unique electronic environment. Displacement reactions would likely proceed through an intermediate or transition state where the negative charge is stabilized. While specific studies on this substrate are limited, analogous reactions on other nitroalkanes suggest that soft nucleophiles, such as thiolates, could potentially displace the nitro group under specific conditions, particularly if the reaction is facilitated by steric or electronic factors. rsc.org
Table 1: Potential Denitration and Displacement Strategies
| Reaction Type | Reagent System | Potential Product | Notes |
|---|---|---|---|
| Radical Denitration | Tributyltin hydride (Bu₃SnH), AIBN | Cyclopentanecarbonitrile | A standard method for replacing a nitro group with hydrogen. |
| Reductive Denitration | Samarium(II) iodide (SmI₂) | Cyclopentanecarbonitrile | A powerful single-electron transfer reductant. |
Introduction of Additional Functionalities onto the Cyclopentane Ring System
Direct electrophilic or nucleophilic additions to the saturated cyclopentane ring of this compound are not feasible reaction pathways. The alkanic C-H bonds of the ring are generally unreactive towards these types of additions. However, functionalization can be achieved by first introducing unsaturation into the ring, for example, through elimination reactions on a suitably derivatized precursor. If a double bond were introduced to form a derivative like 1-cyclopentene-1-carbonitrile, it would become susceptible to electrophilic addition reactions. nih.gov
Alternatively, nucleophilic additions can be relevant in the context of ring-opening reactions of strained systems derived from the parent molecule. For instance, if the cyclopentane ring were part of a more complex, strained bicyclic system, nucleophiles could add to the ring as part of a ring-opening cascade. Research on the nucleophilic ring-opening of related nitrocyclopropanes demonstrates how nucleophiles like phenol (B47542) derivatives can open the three-membered ring to form more complex structures. nih.gov A similar strategy, if applied to a strained derivative of this compound, could provide a pathway for introducing new functionalities.
Modern synthetic chemistry offers powerful tools for the direct functionalization of otherwise unreactive C-H bonds. Catalytic C-H functionalization, often employing transition metals like rhodium, palladium, or iridium, allows for the conversion of a C-H bond into a C-C, C-N, or C-O bond with high levels of selectivity. nih.govnih.gov
For this compound, the methylene (B1212753) groups (C2, C3, C4, and C5) of the cyclopentane ring are potential targets for such transformations. A particularly effective method involves the insertion of metal carbenoids or nitrenoids into C-H bonds. nih.gov For example, a reaction with a diazo compound in the presence of a rhodium(II) catalyst could lead to the insertion of a carbene into one of the C-H bonds of the cyclopentane ring, creating a new carbon-carbon bond and introducing a functional group.
The primary challenges in the C-H functionalization of this molecule would be controlling the regioselectivity (which of the eight C-H bonds reacts) and the stereoselectivity. The existing nitro and cyano groups at the C1 position would likely exert some directing effect on the incoming catalyst, potentially favoring functionalization at the C2 and C5 positions due to proximity.
Table 2: Potential C-H Functionalization Reactions
| Reaction Type | Catalyst/Reagent | Potential Outcome | Reference Principle |
|---|---|---|---|
| Carbene Insertion | Rh₂(OAc)₄ / Ethyl diazoacetate | Introduction of a -CH₂CO₂Et group onto the ring | nih.gov |
| Nitrene Insertion | PhI=NTs / [Cu(acac)₂] | Introduction of a tosylamino (-NHTs) group | nih.gov |
This compound serves as a valuable starting point for the synthesis of more complex ring systems, including spirocyclic and fused structures. These advanced molecular architectures are common in biologically active molecules. nih.govdigitellinc.com
Spirocyclic Systems: The synthesis of spirocycles involves forming a new ring that shares a single atom—the C1 carbon—with the existing cyclopentane ring. This can be achieved through intramolecular cyclization of a precursor where a reactive chain is attached to the cyclopentane core. For example, the nitrile group could be hydrolyzed to a carboxylic acid and then converted to an acyl chloride. Reaction with a suitable difunctional reagent could set the stage for a cyclization that forms a new ring spiro-fused at C1. Another advanced strategy involves cascade reactions, such as dipolar cycloadditions, which can form complex spirocyclic pyrrolines in a single sequence. nih.govdigitellinc.com
Fused Ring Systems: Fused rings share two adjacent atoms between them. Creating a fused ring from this compound would typically involve forming a new ring that incorporates the C1 carbon and an adjacent carbon (C2 or C5). Intramolecular reactions are a powerful tool for this purpose. nih.gov For instance, one could envision a strategy where a side chain is introduced at the C2 position of the cyclopentane ring (via C-H activation). If this side chain contains a nucleophilic moiety, it could potentially attack the carbon of the nitrile group or a derivative thereof, leading to an intramolecular cyclization and the formation of a fused bicyclic system. nih.govchemrxiv.org Methodologies such as intramolecular Michael additions or ring-expansion strategies provide established routes to various fused ring architectures. nih.govchemrxiv.org
Table 3: Strategies for Advanced Ring System Synthesis
| Target System | General Strategy | Key Transformation | Reference Principle |
|---|---|---|---|
| Spirocyclic | Intramolecular Cyclization | Formation of a new ring originating and terminating at C1 | nih.gov |
| Fused Bicyclic | Intramolecular Annulation | Formation of a new ring between C1 and an adjacent carbon (e.g., C2) | nih.govnih.gov |
Advanced Applications in Organic Synthesis
Role as a Versatile Synthetic Intermediate and Building Block
1-Nitrocyclopentane-1-carbonitrile serves as a valuable precursor for a range of intricate molecular structures. Its inherent reactivity allows for its transformation into diverse carbocyclic and heterocyclic systems, making it a powerful tool for synthetic chemists.
Precursor for Complex Carbocyclic Architectures
The functional groups of this compound can be strategically manipulated to construct more elaborate carbocyclic frameworks. While direct literature on this specific compound is limited, the known reactivity of related nitroalkenes provides a strong basis for its potential applications. rsc.org Nitroalkenes are well-established substrates for the formation of carbocyclic compounds through various reactions, including Michael additions and cycloadditions. rsc.org
For instance, the nitro group can be transformed into other functionalities, such as a carbonyl group via the Nef reaction, or an amino group through reduction. These transformations would yield highly functionalized cyclopentane (B165970) derivatives that can serve as key intermediates in the synthesis of natural products and other complex target molecules. The cyclopentane scaffold itself is a common motif in many biologically active compounds.
Synthetic Platform for Nitrogen-Containing Heterocyclic Compounds
The presence of both a nitro and a cyano group makes this compound a promising starting material for the synthesis of various nitrogen-containing heterocycles. rsc.org The analogous compound, nitroacetonitrile, is a well-documented precursor for a range of heterocyclic systems. nih.govnih.govresearchgate.net It can be used to create annulated 1,2,4-triazines with vicinal amino and nitro groups, a structural motif that imparts stability through hydrogen bonding. nih.gov
By analogy, this compound could potentially be employed in similar cyclization reactions, leading to the formation of spirocyclic or fused heterocyclic systems. For example, condensation reactions with suitable partners could yield complex isoquinoline (B145761) or thieno[2,3-c]isoquinoline derivatives, where the cyclopentane ring would be fused to the newly formed heterocyclic core. nih.gov The synthesis of heterocycles like pyridines, pyrimidines, and triazines through [2+2+2] cycloadditions of nitriles with alkynes is a well-established method, suggesting another potential synthetic route for this compound. researchgate.net
Utility in Multicomponent and Diversity-Oriented Synthesis
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. mdpi.comnumberanalytics.com These reactions are highly valued for their efficiency and atom economy, making them ideal for the creation of large and diverse compound libraries in diversity-oriented synthesis (DOS). mdpi.com
While specific MCRs involving this compound are not extensively documented, its functional groups suggest its potential as a valuable component in such reactions. For instance, isocyanide-based MCRs like the Passerini and Ugi reactions are widely used to generate peptide-like structures and other complex molecules. mdpi.comnih.govorganic-chemistry.org The nitrile group of this compound could potentially participate in such reactions. Furthermore, other classic MCRs like the Biginelli and Hantzsch reactions, which involve carbonyl compounds and active methylene (B1212753) compounds, could be adapted to utilize derivatives of this compound. mdpi.comnumberanalytics.com The ability to introduce a functionalized cyclopentane ring into a complex scaffold in a single step would be highly advantageous for drug discovery and materials science.
Development of Chiral Scaffolds and Enantiomerically Enriched Compounds
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.gov The development of methods for the asymmetric synthesis of chiral molecules is therefore a major focus of modern organic chemistry. nih.gov
This compound, being a prochiral molecule, presents an opportunity for the development of chiral scaffolds. Asymmetric reduction of the nitro group or enantioselective transformations of the nitrile could lead to the formation of chiral amines or other functionalized cyclopentane derivatives with high enantiomeric excess. The use of chiral catalysts, such as proline-derived organocatalysts or chiral metal complexes, could be explored to achieve this. nih.govacs.org
Furthermore, the development of chiral versions of this building block could open up new avenues for the synthesis of complex, enantiomerically pure target molecules. For instance, a chiral synthesis method for γ-nitrophenol compounds has been developed using a chiral catalyst and a nitroolefin, demonstrating the feasibility of creating chiral nitro-containing compounds. google.com Similar strategies could potentially be applied to synthesize chiral derivatives of this compound, which would be invaluable for the construction of stereochemically defined carbocyclic and heterocyclic systems.
Conclusion and Future Research Directions
Synthesis of Current Research Landscape and Key Achievements
A thorough review of scientific databases and chemical literature did not reveal any specific studies detailing the synthesis or key achievements related to 1-Nitrocyclopentane-1-carbonitrile. Research on analogous compounds, such as nitrocyclopentane, primarily focuses on its synthesis through the direct nitration of cyclopentane (B165970) or via nucleophilic substitution reactions. For instance, the reaction of bromocyclopentane (B41573) with sodium nitrite (B80452) in a solvent like dimethyl sulfoxide (B87167) has been reported for the synthesis of nitrocyclopentane. chemicalbook.com Additionally, studies on the reactivity of the nitro group in cyclic systems highlight its electron-withdrawing nature, which increases the acidity of the α-carbon and allows for the formation of a nitronate anion, a key intermediate in various C-C bond-forming reactions.
Identification of Unexplored Synthetic Challenges and Methodologies
Given the absence of established synthetic routes for this compound, this area represents a significant and unexplored challenge. A primary synthetic hurdle would be the introduction of both a nitro and a nitrile group onto the same carbon of a cyclopentane ring. Potential methodologies could hypothetically involve the cyanation of a pre-existing α-nitrocycloalkane or the nitration of a cyanocyclopentane derivative. However, the compatibility of reagents and potential side reactions would need to be carefully investigated. For example, the synthesis of acylated nitrocyclopropanes has been achieved through a multi-step process involving conjugate addition, halogenation, and subsequent intramolecular nucleophilic substitution, a strategy that could potentially be adapted for a five-membered ring system. beilstein-journals.org
Opportunities for Novel Reactivity Discoveries and Mechanistic Insights
The unique juxtaposition of a nitro and a nitrile group on a single carbon atom in this compound suggests the potential for novel reactivity. The combined electron-withdrawing effects of both functional groups would likely render the quaternary carbon highly electrophilic and could influence the stability and reactivity of the cyclopentane ring. Mechanistic studies, likely employing computational methods such as Density Functional Theory (DFT), would be invaluable in understanding the electronic structure, bond strengths, and potential reaction pathways of this molecule. Such studies could uncover unique transformations and provide deeper insights into the interplay of these two functional groups.
Prospects for Broader Impact in Complex Molecule Synthesis and Method Development
Should methods for the synthesis and controlled reaction of this compound be developed, it could serve as a versatile building block in organic synthesis. The differential reactivity of the nitro and nitrile groups could allow for sequential transformations, providing access to a variety of complex cyclopentane-based molecules. For instance, the reduction of the nitro group to an amine, followed by manipulation of the nitrile group, could lead to novel amino acid or diamine scaffolds. The development of synthetic methods for this compound would not only provide a new tool for medicinal and materials chemistry but also contribute to the broader field of synthetic methodology by addressing the challenge of constructing highly functionalized carbocyclic systems.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 1-Nitrocyclopentane-1-carbonitrile, and how can reaction parameters be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nitration of cyclopentane derivatives using nitric acid or nitro-group transfer reagents under controlled conditions. Key parameters include temperature (e.g., maintaining ≤0°C to prevent side reactions), solvent selection (e.g., ether/pentane mixtures for stabilization ), and stoichiometric ratios of nitrating agents. Optimization requires iterative testing with analytical validation (e.g., NMR or HPLC) to monitor intermediates and byproducts . Reaction workup protocols, such as aqueous extraction and chromatography, should align with purity standards ≥95% as defined for similar nitriles .
Q. Which spectroscopic techniques are prioritized for characterizing this compound, and how should data validation be conducted?
- Methodological Answer :
- NMR : Use - and -NMR to confirm nitro and nitrile functional groups. Compare chemical shifts with databases like NIST Chemistry WebBook .
- IR Spectroscopy : Identify characteristic stretches (e.g., C≡N ~2240 cm, NO ~1530 cm) and validate against reference spectra .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. Cross-validate with synthetic intermediates to rule out contaminants .
- Validation : Replicate measurements across multiple batches and compare with certified reference materials (CRMs) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile handling .
- Storage : Store at -20°C in airtight containers to avoid decomposition, as recommended for structurally similar nitriles .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid ignition sources due to potential exothermic reactions .
- Documentation : Maintain safety data sheets (SDS) aligned with regulatory standards (e.g., WGK 1 classification for aquatic toxicity) .
Advanced Research Questions
Q. How can computational modeling complement experimental data to predict this compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for nitro-group reactions (e.g., nucleophilic substitution) using software like Gaussian. Validate with experimental kinetic data .
- Solvent Effects : Simulate solvation free energies (e.g., COSMO-RS) to predict solubility and reaction pathways in polar aprotic solvents .
- Cross-Validation : Compare computed IR/NMR spectra with empirical data to refine force fields and ensure predictive accuracy .
Q. What strategies resolve contradictions between experimental data and theoretical predictions for the compound’s behavior under varying conditions?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed temperature/pH) to isolate variables .
- Error Analysis : Quantify measurement uncertainties (e.g., ±0.1°C for thermal studies) and statistically compare outliers .
- Hypothesis Testing : Design follow-up studies (e.g., isotopic labeling) to validate mechanistic assumptions when computational and empirical data conflict .
Q. What methodologies are recommended for investigating the compound’s role as a precursor in multi-step synthesis?
- Methodological Answer :
- Mechanistic Probes : Use kinetic isotope effects (KIEs) or trapping experiments to identify intermediates in reactions like Pd-catalyzed couplings .
- Stepwise Optimization : Sequentially optimize each synthetic step (e.g., nitration, cyclization) using design of experiments (DoE) to minimize byproduct formation .
- Scalability Studies : Assess batch-to-batch consistency (e.g., via HPLC purity checks) and adjust catalyst loadings or solvent ratios for reproducibility .
Key Considerations for Academic Rigor
- Ethical Reporting : Disclose all synthetic attempts, including failed reactions, to avoid publication bias .
- Data Transparency : Provide raw spectral data and computational input files in supplementary materials .
- Peer Review : Engage domain experts to evaluate methodological soundness, particularly for novel reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
